molecular formula C18H23FN4O5 B1671371 Eperezolid CAS No. 165800-04-4

Eperezolid

Numéro de catalogue: B1671371
Numéro CAS: 165800-04-4
Poids moléculaire: 394.4 g/mol
Clé InChI: SIMWTRCFFSTNMG-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'éperézolide peut être synthétisé à partir de l'acétonide de (S)-glycéraldéhyde facilement disponible. Les étapes clés comprennent l'amination réductrice de l'arylamine et de l'acétonide de (S)-glycéraldéhyde en présence de borohydrure de sodium et de tamis moléculaires, suivie d'une hydrolyse . Cette méthode fournit une voie pratique pour produire de l'éperézolide avec un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de l'éperézolide implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, garantissant que le composé peut être produit en quantités suffisantes pour répondre à la demande clinique .

Analyse Des Réactions Chimiques

Types de réactions

L'éperézolide subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les halogénures d'aryle. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des catalyseurs spécifiques .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues de l'éperézolide avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .

Applications de la recherche scientifique

L'éperézolide a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'éperézolide exerce ses effets en se liant à la sous-unité ribosomique 50S des bactéries, inhibant la phase d'initiation de la synthèse protéique . Cette action empêche la formation du complexe d'initiation 70S, arrêtant ainsi la croissance bactérienne . Les cibles moléculaires impliquées comprennent l'ARN ribosomique 23S de la sous-unité 50S .

Comparaison Avec Des Composés Similaires

L'éperézolide fait partie de la classe des antibiotiques oxazolidinone, qui comprend d'autres composés tels que la linezolide, la sutezolide, la tedizolide, la radezolide, la contezolide, la posizolide et la TBI-223 . Comparé à ces composés, l'éperézolide possède un groupe 4-(hydroxyacétyl)pipérazine-1-yle unique, qui le différencie du groupe morpholine-1-yle de la linezolide . Cette différence structurelle peut influencer son spectre antibactérien et sa puissance .

Conclusion

L'éperézolide est un composé important dans le domaine des antibiotiques, offrant une solution puissante contre les infections bactériennes multirésistantes. Sa structure unique et son mécanisme d'action en font un outil précieux à la fois dans la recherche scientifique et les applications cliniques.

Activité Biologique

Eperezolid, an oxazolidinone antibiotic, was developed as a potential treatment for infections caused by gram-positive bacteria, particularly those resistant to other antibiotics. As a member of the oxazolidinone class, it shares similarities with linezolid but has distinct biological activities and efficacy profiles.

This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, effectively blocking the initiation of translation. This mechanism is crucial for its antibacterial activity against a range of gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.

In Vitro Efficacy

In laboratory studies, this compound has demonstrated significant antibacterial activity:

  • Inhibition Concentrations : The 50% inhibitory concentration (IC50) for this compound in inhibiting cell-free transcription-translation in Escherichia coli was found to be approximately 2.5 µM. In contrast, linezolid showed an IC50 of 1.8 µM, indicating that this compound is slightly less potent but still effective .
  • Bacteriostatic Effects : Both this compound and linezolid exhibit bacteriostatic properties, with time-kill studies showing a post-antibiotic effect of around 0.8 hours for both compounds .

Comparative Activity Against Pathogens

This compound's effectiveness has been compared with that of linezolid in various studies:

Pathogen MIC (µg/ml) Activity
Enterococcus faecalis2Effective in vitro and in vivo
Enterococcus faecium2Effective but less than linezolid
MRSA4Comparable activity to linezolid

In animal models, this compound showed varying efficacy depending on the dosing regimen and the specific strain of bacteria involved. For example, in a rat model of intra-abdominal abscesses, this compound was ineffective at lower doses but showed some activity at higher doses against E. faecium .

Clinical Efficacy

A study comparing linezolid and vancomycin for nosocomial pneumonia revealed that while both drugs had similar clinical cure rates (around 66% for linezolid), this compound's clinical application remains limited due to its pharmacokinetic profile compared to linezolid .

Side Effects and Safety Profile

This compound has been associated with certain side effects similar to other oxazolidinones:

  • Thrombocytopenia : A notable side effect observed with long-term use, although it appears to be reversible upon discontinuation .
  • Mitochondrial Effects : Research indicated that this compound can inhibit mitochondrial protein synthesis, leading to increased doubling times in treated cells without causing cell death .

Summary of Key Studies

  • In Vitro Studies : this compound was shown to inhibit protein synthesis effectively in mammalian cells, with no growth inhibition observed in rho zero cells lacking mitochondrial DNA, indicating specificity towards mitochondrial function .
  • Animal Models : In models of lethal infection and soft tissue infections, this compound demonstrated comparable efficacy to vancomycin against resistant strains but required higher dosing regimens for similar effects .
  • Analogs Development : Recent studies on this compound analogs have shown promising antibacterial activities against resistant gram-positive bacteria, suggesting potential for developing more effective derivatives .

Propriétés

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWTRCFFSTNMG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168028
Record name Eperezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165800-04-4
Record name Eperezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165800-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eperezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eperezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPEREZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C460ZSU1OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eperezolid
Reactant of Route 2
Reactant of Route 2
Eperezolid
Reactant of Route 3
Reactant of Route 3
Eperezolid
Reactant of Route 4
Reactant of Route 4
Eperezolid
Reactant of Route 5
Eperezolid
Reactant of Route 6
Reactant of Route 6
Eperezolid
Customer
Q & A

A: Eperezolid is a protein synthesis inhibitor that acts on the initiation phase of bacterial translation. [, ] It binds to the 50S ribosomal subunit near its interface with the 30S subunit, preventing the formation of the 70S initiation complex. [, , ] This complex is crucial for the initiation of protein synthesis, and its disruption leads to the inhibition of bacterial growth.

A: No, this compound does not inhibit the elongation or termination reactions of bacterial translation. [] Its primary effect is on the initiation complex formation.

A: The inhibition of protein synthesis by this compound ultimately leads to bacteriostatic activity against susceptible bacteria. [, ] While generally considered bacteriostatic, this compound has shown some bactericidal activity against specific organisms in experimental settings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.